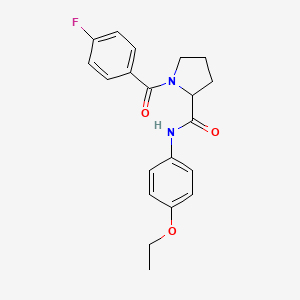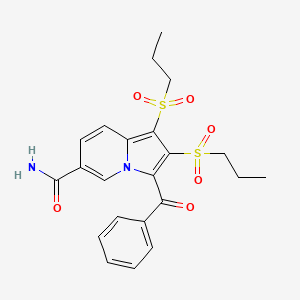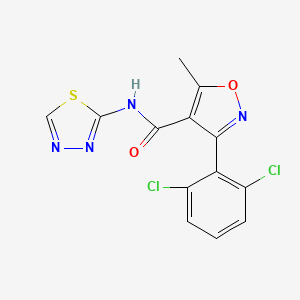
N-(4-ethoxyphenyl)-1-(4-fluorobenzoyl)prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-1-(4-fluorobenzoyl)prolinamide, also known as EPPA, is a chemical compound that has gained significant attention in the field of scientific research. EPPA belongs to the class of proline-based molecules and is a derivative of the proline amino acid. EPPA is a versatile molecule that has shown promising applications in various fields of science, including medicinal chemistry and drug discovery.
科学研究应用
N-(4-ethoxyphenyl)-1-(4-fluorobenzoyl)prolinamide has shown promising applications in various fields of scientific research. One of the primary research areas where this compound has been extensively studied is medicinal chemistry. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.
作用机制
The mechanism of action of N-(4-ethoxyphenyl)-1-(4-fluorobenzoyl)prolinamide is not yet fully understood. However, studies have shown that this compound inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are known to play a crucial role in inflammation and cancer development. By inhibiting the activity of COX-2, this compound may reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce the levels of inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. Additionally, this compound has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the significant advantages of using N-(4-ethoxyphenyl)-1-(4-fluorobenzoyl)prolinamide in lab experiments is its high potency against cancer cells and anti-inflammatory activity. This compound has also been shown to exhibit low toxicity towards normal cells, making it a safer alternative to other chemotherapeutic agents. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability.
未来方向
There are several future directions for the research and development of N-(4-ethoxyphenyl)-1-(4-fluorobenzoyl)prolinamide. One of the primary areas of research is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Further preclinical and clinical studies are also needed to evaluate the safety and efficacy of this compound in humans. Finally, the development of novel formulations and drug delivery systems for this compound may improve its bioavailability and therapeutic efficacy.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown significant potential in various fields of scientific research, including medicinal chemistry and drug discovery. This compound exhibits potent anticancer and anti-inflammatory activity and has low toxicity towards normal cells. The synthesis of this compound involves the reaction of 4-ethoxyaniline and 4-fluorobenzoyl chloride in the presence of triethylamine and N,N-dimethylformamide. Future research directions include the optimization of the synthesis method, elucidation of the mechanism of action, and evaluation of the safety and efficacy of this compound in humans.
合成方法
The synthesis of N-(4-ethoxyphenyl)-1-(4-fluorobenzoyl)prolinamide involves the reaction of 4-ethoxyaniline and 4-fluorobenzoyl chloride in the presence of triethylamine and N,N-dimethylformamide. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of this compound obtained by this method is around 50%.
属性
IUPAC Name |
N-(4-ethoxyphenyl)-1-(4-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-2-26-17-11-9-16(10-12-17)22-19(24)18-4-3-13-23(18)20(25)14-5-7-15(21)8-6-14/h5-12,18H,2-4,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJIGBRDSWSPMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(2-methoxyethyl)-4-piperidinyl]-N,N-bis(4-pyridinylmethyl)methanamine](/img/structure/B6016774.png)
![2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B6016778.png)

![2-(dimethylamino)-2-(2-fluorophenyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B6016782.png)

![2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6016792.png)
![6-methyl-4-[4-(4-thiomorpholinylsulfonyl)benzyl]-3(2H)-pyridazinone](/img/structure/B6016812.png)

![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}nicotinamide](/img/structure/B6016817.png)
![1-(2,6-dimethyl-1-piperidinyl)-3-(6,7,8,9-tetrahydrodibenzo[b,d]furan-4-yloxy)-2-propanol](/img/structure/B6016832.png)

![4-hydroxy-3-[7-(1H-indol-3-yl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6016840.png)
![N-{2-[(2,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-fluorobenzamide](/img/structure/B6016868.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6016876.png)